molecular formula C11H13F3N2 B3094336 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine CAS No. 1256819-97-2

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B3094336
CAS No.: 1256819-97-2
M. Wt: 230.23 g/mol
InChI Key: NFRFEQFJEBTINJ-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring

Scientific Research Applications

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The safety and hazards associated with “5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study and application of “5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine” are not explicitly mentioned in the available literature .

Biochemical Analysis

Biochemical Properties

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of AKT1, a serine/threonine-specific protein kinase. This compound interacts with various enzymes, proteins, and other biomolecules, including AKT1, to inhibit its phosphorylation and subsequent activation. The nature of these interactions involves binding to the active site of AKT1, thereby preventing its interaction with downstream signaling molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in PC-3 prostate cancer cells by inhibiting the phosphorylation of AKT1 . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of AKT1 and other related proteins. The inhibition of AKT1 leads to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with AKT1 and other biomolecules. By binding to the active site of AKT1, this compound inhibits its phosphorylation and activation, leading to the suppression of downstream signaling pathways that promote cell survival and proliferation . Additionally, this compound may also interact with other enzymes and proteins involved in cell signaling and gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high metabolic stability in human liver microsomes, indicating its potential for long-term use in biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits AKT1 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions with other proteins and enzymes . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with AKT1 and other related enzymes. This compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell may influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine and pyridine precursors.

    Coupling Reaction: The piperidine ring is coupled with the pyridine ring through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the piperidine ring or the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the piperidine ring, making it less versatile in forming hydrogen bonds.

    4-(Piperidin-4-yl)pyridine: Does not have the trifluoromethyl group, resulting in different lipophilicity and biological activity.

    5-(Piperidin-4-yl)-2-methylpyridine: The methyl group is less electronegative than the trifluoromethyl group, affecting the compound’s reactivity and interactions.

Uniqueness

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with target molecules. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-piperidin-4-yl-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-9(7-16-10)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRFEQFJEBTINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237761
Record name Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-97-2
Record name Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256819-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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